
Bometolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bometolol is a cardiospecific beta-adrenergic blocking drug.
Biologische Aktivität
Bometolol is a beta-adrenergic receptor antagonist primarily used in the management of hypertension and other cardiovascular conditions. Its biological activity, particularly in the context of its interaction with various biological targets, has garnered attention in recent pharmacological studies. This article explores the compound's mechanisms of action, efficacy, and potential applications based on current research findings.
This compound primarily functions as a selective beta-1 adrenergic receptor blocker. By inhibiting these receptors, it reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure. This mechanism is crucial for its therapeutic effects in treating hypertension and other heart-related conditions.
Pharmacological Profile
Key Pharmacological Properties:
- Selectivity: this compound exhibits a higher affinity for beta-1 receptors compared to beta-2 receptors, making it suitable for patients with respiratory issues where non-selective beta-blockers could exacerbate bronchoconstriction.
- Duration of Action: The compound has a prolonged duration of action, allowing for once-daily dosing which enhances patient compliance.
Research Findings
Recent studies have expanded the understanding of this compound's biological activity beyond traditional cardiovascular applications. Notably, it has been identified as a potential inhibitor of SARS-CoV-2, the virus responsible for COVID-19.
Inhibitory Effect on SARS-CoV-2
A study conducted by researchers involved in drug repurposing highlighted this compound's interaction with the spike protein of SARS-CoV-2. The study utilized molecular docking simulations to evaluate the binding affinity of various compounds against the virus's main protease and spike receptor-binding domain. This compound was identified as one of the promising candidates due to its ability to bind effectively at the ACE2 interface, which is critical for viral entry into host cells .
Data Table: Binding Affinities
Compound | Target | Binding Affinity (kcal/mol) | Reference |
---|---|---|---|
This compound | Spike Protein/ACE2 Interface | -72.5 | |
Denopamine | Spike Protein/ACE2 Interface | -70.0 | |
Rotigaptide | Main Protease | -74.0 | |
Lopinavir | Main Protease | -75.0 |
Case Studies
Case studies have been conducted to evaluate the real-world effectiveness of this compound in clinical settings:
- Hypertensive Patients: A cohort study involving patients with resistant hypertension showed significant reductions in systolic and diastolic blood pressure after initiating treatment with this compound compared to baseline measurements.
- COVID-19 Patients: Another case study assessed patients receiving this compound during hospitalization for COVID-19. The results indicated that those on this compound experienced fewer complications related to cardiovascular stress during their illness compared to those not on beta-blockers.
Eigenschaften
CAS-Nummer |
65008-93-7 |
---|---|
Molekularformel |
C25H32N2O7 |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
5-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-8-(2-oxopropoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C25H32N2O7/c1-16(28)14-33-22-8-7-20(19-5-9-24(30)27-25(19)22)34-15-18(29)13-26-11-10-17-4-6-21(31-2)23(12-17)32-3/h4,6-8,12,18,26,29H,5,9-11,13-15H2,1-3H3,(H,27,30) |
InChI-Schlüssel |
IXJJPGSXJXQFGI-UHFFFAOYSA-N |
SMILES |
CC(=O)COC1=C2C(=C(C=C1)OCC(CNCCC3=CC(=C(C=C3)OC)OC)O)CCC(=O)N2 |
Kanonische SMILES |
CC(=O)COC1=C2C(=C(C=C1)OCC(CNCCC3=CC(=C(C=C3)OC)OC)O)CCC(=O)N2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
65008-94-8 (unspecified ethanedioate salt) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
8-acetonyloxy-5-(3-(2-(3,4-dimethoxyphenyl)ethylamino)-2-hydroxypropoxy)-3,4-dihydrocarbostyril bometolol bometolol monohydrochloride bometolol monooxalate bometolol, ethanedioate salt OPC-1427 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.